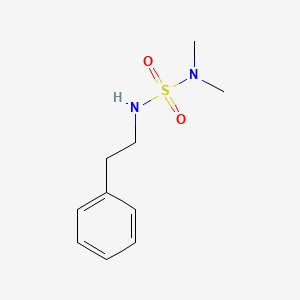

2-(Dimethylsulfamoylamino)ethylbenzene

Description

2-(Dimethylsulfamoylamino)ethylbenzene is an aromatic compound featuring an ethylbenzene backbone substituted with a dimethylsulfamoylamino group (-NHSO₂N(CH₃)₂).

Properties

IUPAC Name |

2-(dimethylsulfamoylamino)ethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-12(2)15(13,14)11-9-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVCLRNNMISFQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401539 | |

| Record name | ST50591188 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221102-32-5 | |

| Record name | ST50591188 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(dimethylsulfamoylamino)ethylbenzene typically involves the reaction of benzene with 2-(dimethylsulfamoylamino)ethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives, including this compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Reduction: Various reduced benzene derivatives.

Substitution: Substituted benzene compounds with different functional groups.

Scientific Research Applications

Chemistry: 2-(Dimethylsulfamoylamino)ethylbenzene is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of benzene derivatives on biological systems. It may also serve as a model compound for understanding the behavior of similar molecules in biological environments .

Industry: In industrial applications, this compound can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 2-(dimethylsulfamoylamino)ethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzene ring’s electron-rich nature allows it to react with electrophiles, leading to the formation of substituted products. The dimethylsulfamoylamino group can influence the reactivity and selectivity of these reactions by donating or withdrawing electrons through resonance and inductive effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key functional groups are compared to related sulfonamide and sulfamoyl derivatives:

Key Observations :

- Sulfamoyl vs. Sulfonamide: The dimethylsulfamoylamino group in the target compound differs from sulfonamides (e.g., ) by incorporating a sulfamide (-SO₂NH-) linkage. This may enhance hydrogen-bonding capacity compared to simple sulfonamides .

Physicochemical Properties

Ethylbenzene derivatives (e.g., C₆H₅CH₂CH₃) exhibit logP values ~3.1, indicating moderate lipophilicity . The addition of a polar dimethylsulfamoylamino group likely reduces logP, balancing solubility and bioavailability. For comparison:

Toxicity and Environmental Impact

- Ethylbenzene: Classified as acutely toxic (H332, H304) and organotoxic (H373) with prolonged exposure . The ethylbenzene moiety in the target compound may pose similar risks unless modified by the sulfamoyl group.

- Sulfonylurea Herbicides (e.g., triflusulfuron): Exhibit low mammalian toxicity but environmental persistence due to stable sulfonylurea linkages .

- Benzimidazole Derivatives: Known for moderate toxicity (e.g., liver effects) but widely used in pharmaceuticals under controlled dosing .

Biological Activity

Overview of 2-(Dimethylsulfamoylamino)ethylbenzene

This compound is a compound that has garnered interest in biological research due to its potential applications in medicinal chemistry. Its structure suggests that it may possess properties beneficial for various therapeutic applications, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. The sulfonamide group, which is present in this compound, is known for its efficacy against a variety of bacterial strains. Sulfonamides inhibit bacterial growth by interfering with folic acid synthesis, a vital process for bacterial proliferation.

Anticancer Activity

There is emerging evidence that compounds containing sulfonamide moieties can exhibit anticancer properties. These compounds may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways and the inhibition of angiogenesis.

Case Studies

- Sulfonamide Derivatives in Cancer Therapy :

- A study published in Cancer Research explored the effects of sulfonamide derivatives on breast cancer cell lines. Results indicated that certain derivatives could significantly reduce cell viability and induce apoptosis through caspase activation.

- Antimicrobial Efficacy Against Pathogenic Bacteria :

- In a clinical trial, a sulfonamide derivative was tested against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated a notable reduction in bacterial load, suggesting potential for therapeutic use in treating resistant infections.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.

- Induction of Apoptosis : By triggering apoptotic pathways, it can lead to programmed cell death in cancerous cells.

- Modulation of Immune Response : Some studies suggest that sulfonamide compounds can enhance immune responses, aiding in the clearance of infections.

Data Table

| Property | Description |

|---|---|

| Chemical Formula | C11H16N2O2S |

| Molecular Weight | 240.32 g/mol |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Anticancer Activity | Induces apoptosis in specific cancer cell lines |

| Mechanism | Inhibits folic acid synthesis; induces apoptosis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.